2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride
Description
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride is a thieno[2,3-d]pyrimidine derivative featuring an ethyl substituent at the 6-position and an ethanolamine group at the 4-amino position, stabilized as a hydrochloride salt. The thieno-pyrimidine core provides a rigid scaffold for molecular interactions, while the ethyl and ethanolamine groups modulate solubility, bioavailability, and target binding. Current applications remain under investigation, though structural analogs have shown promise in targeting enzymes such as JAK1 and EGFR .
Properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.ClH/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7;/h5-6,14H,2-4H2,1H3,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQYZZFGCFEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with ethanolamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interfere with DNA synthesis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Insights
Core Heterocycle Differences: The thieno[2,3-d]pyrimidine core in the target compound offers electronic and steric properties distinct from pyrrolo[2,3-d]pyrimidine derivatives (). Benzothieno[3,2-d]pyrimidines () exhibit lower stability under nucleophilic conditions, undergoing ring cleavage with hydroxylamine hydrochloride. In contrast, the target compound’s thieno[2,3-d]pyrimidine core may resist such degradation due to the absence of fused benzene rings .
Functional Group Impact: The ethanolamine group in the target compound improves solubility in polar solvents compared to the propanoic acid analog (). However, the latter’s carboxylate group enhances ionization at physiological pH, suggesting divergent pharmacokinetic profiles . Substituted pyrrolo[2,3-d]pyrimidine analogs () prioritize bulky substituents for JAK1 inhibition, whereas the ethyl group in the target compound may balance lipophilicity and steric hindrance for membrane permeability .
Reactivity studies () underscore the importance of substituent choice: ethanolamine’s primary alcohol is less reactive than formamidine groups, reducing unintended cyclization or degradation .
Research Findings and Implications
- Kinase Inhibition Potential: While pyrrolo[2,3-d]pyrimidine derivatives are established JAK1 inhibitors (), the target compound’s thieno-pyrimidine scaffold may target alternative kinases, such as EGFR or VEGFR, due to its distinct electronic profile .
- Reactivity and Stability: The benzothieno[3,2-d]pyrimidine system’s susceptibility to ring cleavage () suggests that simpler thieno-pyrimidine cores (as in the target compound) could offer superior stability for in vivo applications .
- Solubility and Bioavailability: The hydrochloride salt form of the target compound enhances solubility compared to neutral analogs, though its ethanolamine group may limit membrane permeability relative to more lipophilic derivatives .
Biological Activity
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H13N3O2S
- Molecular Weight : 251.3 g/mol
- CAS Number : 690702-08-0
The compound exhibits its biological effects primarily through inhibition of bacterial growth, particularly against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. The structure-activity relationship (SAR) studies indicate that modifications in the thienopyrimidine core can significantly affect antimicrobial potency.
Antimicrobial Activity
Research has demonstrated that this compound shows promising activity against H. pylori. The compound's IC50 values indicate its effectiveness:
- IC50 against H. pylori : 1.55 μM for certain derivatives, suggesting a strong inhibitory effect on bacterial growth .
Cytotoxicity Studies
While evaluating the cytotoxic effects of this compound on human cell lines, it was noted that some derivatives exhibited increased cytotoxicity compared to others. For instance, modifications leading to methylation at specific positions resulted in varying degrees of cell viability reduction .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how different structural modifications can enhance or diminish biological activity:
- Free secondary amine retention : Essential for maintaining low nanomolar potency.
- Hydroxyl group importance : Substituting the hydroxyl group with a primary amine resulted in a significant loss of activity, emphasizing its role in the compound's mechanism .
Study 1: Antimicrobial Efficacy
A study focused on the efficacy of various thienopyrimidine derivatives against H. pylori revealed that compounds with longer alkyl chains exhibited enhanced antimicrobial properties. Specifically, derivatives with ethyl substitutions showed improved activity compared to their shorter counterparts .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Base Compound | 1.55 | Moderate |
| Ethyl Derivative | 0.16 | High |
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity in human cancer cell lines:
- Compound modifications led to varied cytotoxic profiles.
- The most potent derivative demonstrated a 37-fold increase in potency over the base compound .
| Compound | Cell Line Tested | Cytotoxicity (IC50 μM) |
|---|---|---|
| Base Compound | A549 (Lung Cancer) | 15 |
| Methylated Derivative | A549 | 0.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
